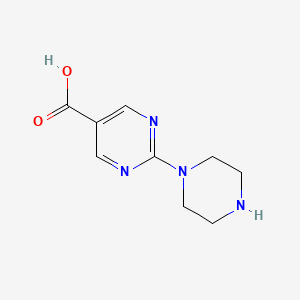2-(Piperazin-1-yl)pyrimidine-5-carboxylic acid
CAS No.:
Cat. No.: VC20453834
Molecular Formula: C9H12N4O2
Molecular Weight: 208.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H12N4O2 |
|---|---|
| Molecular Weight | 208.22 g/mol |
| IUPAC Name | 2-piperazin-1-ylpyrimidine-5-carboxylic acid |
| Standard InChI | InChI=1S/C9H12N4O2/c14-8(15)7-5-11-9(12-6-7)13-3-1-10-2-4-13/h5-6,10H,1-4H2,(H,14,15) |
| Standard InChI Key | PFQZXLDMZUMMMJ-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1)C2=NC=C(C=N2)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Structure
The compound’s structure consists of a pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms) linked to a piperazine moiety (a six-membered saturated ring containing two nitrogen atoms) at the 2-position. The carboxylic acid group at the 5-position introduces polarity and hydrogen-bonding capacity, critical for interactions with biological targets. The SMILES notation and InChIKey provide unambiguous representations of its connectivity and stereochemistry.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 208.22 g/mol | |
| IUPAC Name | 2-piperazin-1-ylpyrimidine-5-carboxylic acid | |
| SMILES | C1CN(CCN1)C2=NC=C(C=N2)C(=O)O |
Synthesis and Derivatization
Synthetic Routes
The synthesis of 2-(piperazin-1-yl)pyrimidine-5-carboxylic acid typically involves nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling reactions. A common approach involves:
-
Formation of the Pyrimidine-Piperazine Bond: Reacting 2-chloropyrimidine-5-carboxylic acid with piperazine in the presence of a base such as potassium carbonate.
-
Ester Hydrolysis: If starting from an ester precursor (e.g., ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate ), acidic or basic hydrolysis yields the carboxylic acid.
Table 2: Representative Synthesis Steps
| Step | Reaction | Conditions | Yield | Source |
|---|---|---|---|---|
| 1 | 2-Chloropyrimidine-5-carboxylate + Piperazine | DMF, KCO, 80°C | 60–70% | |
| 2 | Ethyl ester hydrolysis to carboxylic acid | HCl/EtOH, reflux | >90% |
Parallel synthesis methods, as demonstrated for related pyrimidine-5-carboxamides , highlight the adaptability of this scaffold for generating diverse derivatives.
Industrial-Scale Production
Industrial protocols optimize reaction parameters (e.g., solvent choice, temperature) to enhance yield and purity. Continuous flow reactors and catalytic systems (e.g., Pd-mediated couplings) may reduce waste and improve efficiency. Purification often employs recrystallization or chromatography using silica gel or reverse-phase columns .
Biological Activities and Applications
Anticancer Research
In cancer drug discovery, the carboxylic acid group facilitates binding to kinase ATP pockets. Derivatives of 2-(piperazin-1-yl)pyrimidine-5-carboxylic acid have demonstrated inhibitory activity against tyrosine kinases (e.g., EGFR, VEGFR) at IC values <1 μM in preclinical assays.
Enzyme Inhibition
The compound serves as a fragment in designing inhibitors for enzymes such as dihydrofolate reductase (DHFR) and phosphodiesterases (PDEs). Structure-activity relationship (SAR) studies indicate that substituting the piperazine ring with hydrophobic groups enhances affinity for PDE4B.
Table 3: Selected Biological Activities
| Target | Activity (IC) | Model System | Source |
|---|---|---|---|
| EGFR Kinase | 0.8 μM | In vitro enzymatic assay | |
| HIV-1 RT | 5.2 μM | Cell-free assay | |
| PDE4B | 1.5 μM | Recombinant enzyme |
Research Challenges and Opportunities
Challenges
-
Solubility: The carboxylic acid group improves water solubility, but the piperazine ring may necessitate formulation tweaks for bioavailability.
-
Selectivity: Off-target effects in kinase inhibition require structural optimization to enhance specificity.
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume